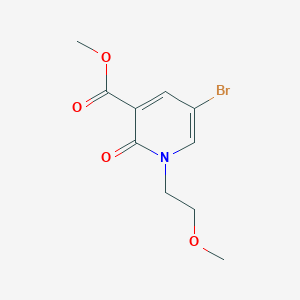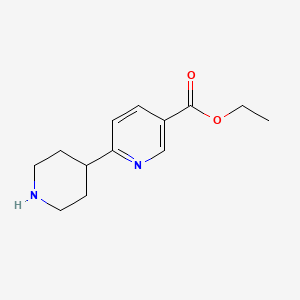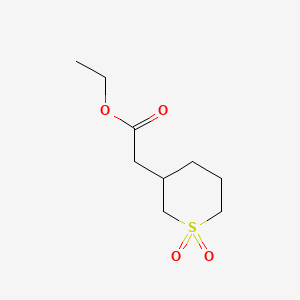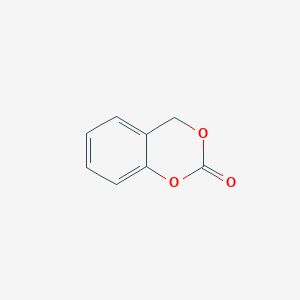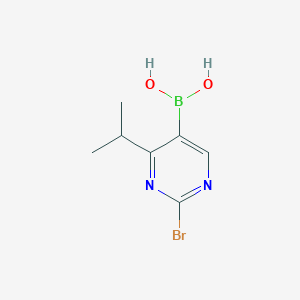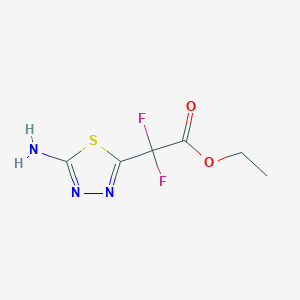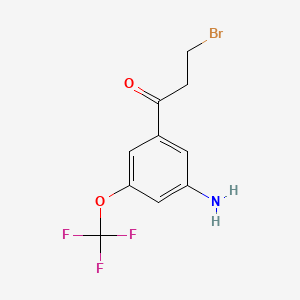
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is an organic compound that features a trifluoromethoxy group, an amino group, and a bromopropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one typically involves the introduction of the trifluoromethoxy group and the amino group onto a phenyl ring, followed by the addition of a bromopropanone moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions and additions occur efficiently.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis techniques, including the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of these methods would depend on the desired scale of production and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromopropanone moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions would vary depending on the specific transformation desired, including temperature, solvent, and catalyst choice.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a new functional group in place of the bromine atom.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those containing trifluoromethoxy and amino groups.
Biology: The compound’s unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism by which 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one exerts its effects would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, altering biochemical pathways, or modifying the activity of specific proteins. The exact molecular targets and pathways involved would require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one
- 3-Amino-5-(trifluoromethoxy)phenylboronic acid
Uniqueness
1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-bromopropan-1-one is unique due to the presence of the bromopropanone moiety, which can undergo specific chemical reactions that other similar compounds may not. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C10H9BrF3NO2 |
|---|---|
Molecular Weight |
312.08 g/mol |
IUPAC Name |
1-[3-amino-5-(trifluoromethoxy)phenyl]-3-bromopropan-1-one |
InChI |
InChI=1S/C10H9BrF3NO2/c11-2-1-9(16)6-3-7(15)5-8(4-6)17-10(12,13)14/h3-5H,1-2,15H2 |
InChI Key |
LQRSFVNASONVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OC(F)(F)F)C(=O)CCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


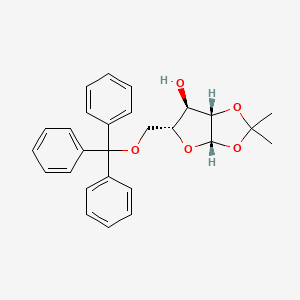

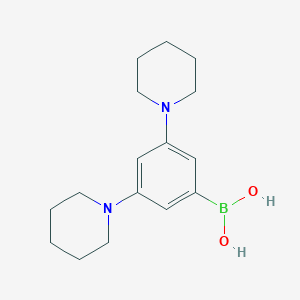
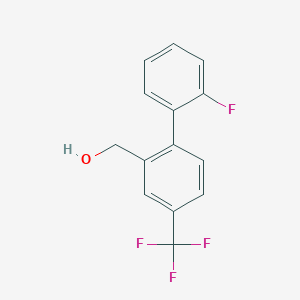
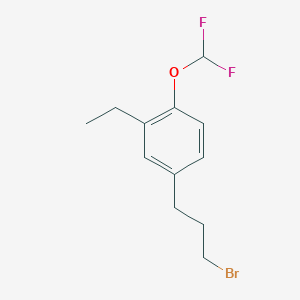
![4-{[(Octyloxy)carbonyl]oxy}benzoic acid](/img/structure/B14067327.png)
